N,N-dimethyl-2-oxopropanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-2-oxopropanamide can be synthesized through various methods. One common method involves the reaction of dimethylamine with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of advanced purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-oxopropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields.
Major Products
Scientific Research Applications
N,N-dimethyl-2-oxopropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-oxopropanamide involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites . The compound’s effects are mediated through its interaction with specific proteins and enzymes, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-dimethyl-2-oxopropanamide include:
- 1-Cyclopropyl-1,3-butanedione
- 2,3-piperidinedione
- Isobutyric acid hydrazide
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings .
Biological Activity
N,N-Dimethyl-2-oxopropanamide, also known as dimethyl acetamide (DMA), is an organic compound with significant implications in both industrial applications and biological research. This article delves into its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 101.15 g/mol
- IUPAC Name : N,N-dimethylpropanamide
The compound features a carbonyl group (C=O) adjacent to a nitrogen atom that is bonded to two methyl groups, which contributes to its unique properties and biological activities.
1. Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer activity. A study evaluated a series of compounds related to this structure and found that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including:
- Colon cancer (SW620)
- Prostate cancer (PC-3)
- Lung cancer (NCI-H23)
The most potent derivatives exhibited cytotoxicity levels three to five times greater than established anticancer agents, indicating the potential for further development as a therapeutic agent in oncology .
The mechanism through which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound activates procaspase-3, leading to apoptosis in cancer cells. This was evidenced by cell cycle analysis and apoptosis assays that confirmed increased apoptotic cell populations upon treatment with specific derivatives .
- Cell Cycle Arrest : It has been observed that the compound can induce cell cycle arrest at various phases, contributing to its effectiveness in halting tumor growth .
3. Antioxidant Activity
In addition to its anticancer properties, this compound has shown promising antioxidant activity. Studies indicate that compounds derived from this structure can scavenge free radicals effectively, suggesting a role in reducing oxidative stress within biological systems .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its derivatives:
Properties
IUPAC Name |
N,N-dimethyl-2-oxopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)5(8)6(2)3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKHZEVHQJZTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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